Imidazo[1,2-a]pyridine-7-sulfonyl chloride
Overview
Description
Imidazo[1,2-a]pyridine-7-sulfonyl chloride is a chemical compound belonging to the imidazo[1,2-a]pyridine family, which is known for its diverse applications in medicinal chemistry and organic synthesis. This compound features a fused bicyclic structure that includes both imidazole and pyridine rings, making it a valuable scaffold in drug discovery and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyridine-7-sulfonyl chloride typically involves the functionalization of the imidazo[1,2-a]pyridine core. One common method is the sulfonylation of imidazo[1,2-a]pyridine using sulfonyl chlorides under basic conditions. For instance, the reaction of imidazo[1,2-a]pyridine with chlorosulfonic acid or sulfonyl chloride derivatives in the presence of a base such as pyridine or triethylamine can yield the desired sulfonyl chloride product .
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Imidazo[1,2-a]pyridine-7-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Bases: Pyridine, triethylamine, and other organic bases are often employed to facilitate the reactions.
Major Products Formed
The major products formed from the reactions of this compound include sulfonamides, sulfonates, and sulfonothioates, depending on the nucleophile used .
Scientific Research Applications
Imidazo[1,2-a]pyridine-7-sulfonyl chloride has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a key intermediate in the synthesis of various pharmaceuticals, including antituberculosis agents and selective c-Met inhibitors
Organic Synthesis: The compound is used in the functionalization of heterocyclic scaffolds, enabling the construction of complex molecules for drug discovery.
Biological Studies: It is employed in the development of bioactive molecules that target specific enzymes and receptors.
Industrial Applications: The compound is utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of imidazo[1,2-a]pyridine-7-sulfonyl chloride involves its ability to act as a reactive intermediate in various chemical reactions. The sulfonyl chloride group is highly electrophilic, allowing it to react readily with nucleophiles to form covalent bonds. This reactivity is exploited in the synthesis of bioactive molecules that target specific molecular pathways, such as the inhibition of c-Met kinase activity in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound without the sulfonyl chloride group, used in various medicinal chemistry applications.
Imidazo[1,2-a]pyridine-3-sulfonyl chloride: A similar compound with the sulfonyl chloride group at a different position on the imidazo[1,2-a]pyridine ring.
Uniqueness
Imidazo[1,2-a]pyridine-7-sulfonyl chloride is unique due to its specific substitution pattern, which can influence its reactivity and the types of products formed in chemical reactions. This uniqueness makes it a valuable intermediate in the synthesis of specialized bioactive molecules .
Properties
IUPAC Name |
imidazo[1,2-a]pyridine-7-sulfonyl chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O2S/c8-13(11,12)6-1-3-10-4-2-9-7(10)5-6/h1-5H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOGNIAUZLDCYRG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CN=C2C=C1S(=O)(=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601265211 | |
Record name | Imidazo[1,2-a]pyridine-7-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601265211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1444886-25-2 | |
Record name | Imidazo[1,2-a]pyridine-7-sulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1444886-25-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Imidazo[1,2-a]pyridine-7-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601265211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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